![molecular formula C16H13N3O6 B2391670 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 728036-80-4](/img/structure/B2391670.png)
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
The compound “2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a chromene carboxylate group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Pharmaceutical Applications
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some derivatives of imidazole have shown good scavenging potential, comparable to ascorbic acid . This suggests that the compound could be used in the development of antioxidant therapies.
Antiparasitic Agents
Compounds derived from metronidazole and amino acids have been synthesized and shown lethal activity against pathogenic protozoan parasites . This suggests potential use of the compound in the development of antiparasitic drugs.
Radiolabeling Precursors
The compound has been used as a precursor for radiolabeling . This suggests potential applications in medical imaging, particularly for imaging hypoxic tissue.
Potential Site-Selective Radiosensitizers
The compound has been suggested as a potential site-selective radiosensitizer for estrogen receptor-rich tumors . This could have significant implications for cancer treatment.
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . This suggests potential use of the compound in the development of antiviral drugs.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in pharmaceuticals or other industries.
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c1-10-17-9-14(19(22)23)18(10)6-7-24-15(20)12-8-11-4-2-3-5-13(11)25-16(12)21/h2-5,8-9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYKQLOPQCXLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate |
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